2,7-Dibenzoylfluorene
Overview
Description
2,7-Dibenzoylfluorene (DBF) is a polycyclic aromatic hydrocarbon (PAH) compound that has been studied extensively due to its interesting properties. It is an important compound in the synthesis of other organic compounds and has found applications in a variety of scientific research areas.
Scientific Research Applications
Enhancement of Blue Light-Emitting Polymers
2,7-Dibenzoylfluorene, when incorporated into polyfluorene backbones, significantly improves the spectral stability and efficiency of blue-emitting polyfluorenes. This enhancement is evident in stable photoluminescence (PL) and electroluminescence (EL) spectra, with the absence of green emission typically associated with excimer/aggregation or defects. The introduction of dibenzothiophene-S,S-dioxide isomer monomers into the polymer structure results in improved device efficiencies and emission stability, making these polymers promising candidates for blue-emitting materials (Li et al., 2009).
Blue Light Emitting Polymer Synthesis
Poly(2,7-dibenzosilole), synthesized using 2,7-disubstituted dibenzosilole monomers, exhibits better efficiency compared to corresponding polyfluorenes in light-emitting devices. This polymer demonstrates potential as a high-performance blue light emitting polymer, offering an alternative to traditional polyfluorene-based materials (Chan et al., 2005).
Improvement in Spectral Stability and Efficiency
Incorporation of dibenzothiophene-S,S-dioxide (SO) isomers into polyfluorene backbones leads to highly efficient, spectrally stable blue-light-emitting polyfluorenes. These polymers demonstrate high fluorescence yield, excellent thermal stability, and unchanged EL spectra even under high current density or temperature. This approach shows promise for achieving spectrally stable blue-light-emitting materials (Liu et al., 2008).
Photoconductive Polymer Synthesis
Poly(2,7-fluorenylene-1,2-diphenylvinylen) synthesized from 2,7-dibenzoylfluorene exhibits excellent film-forming capabilities and photoconductivity. This polymer is notable for its high dark resistivity, glass transition temperature, and thermal stability, making it suitable for applications in photoconductive materials (Hörhold et al., 1986).
Multiphoton-Induced Fluorescence
2,7-bisbenzothiazole-9,9-didecylfluorene, a derivative of 2,7-Dibenzoylfluorene, demonstrates significant three-photon absorption enhancement, indicating potential applications in multiphoton-induced fluorescence technologies. This enhancement is attributed to strong symmetrical electron transfer from the fluorene core to electron-withdrawing groups, offering insights into the development of advanced optical materials (Cohanoschi et al., 2005).
properties
IUPAC Name |
(7-benzoyl-9H-fluoren-2-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O2/c28-26(18-7-3-1-4-8-18)20-11-13-24-22(15-20)17-23-16-21(12-14-25(23)24)27(29)19-9-5-2-6-10-19/h1-16H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAFQMKZQJTHEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dibenzoylfluorene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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